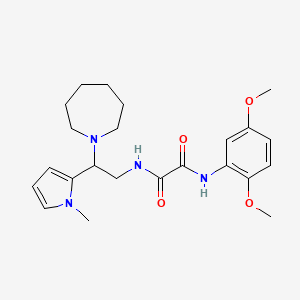

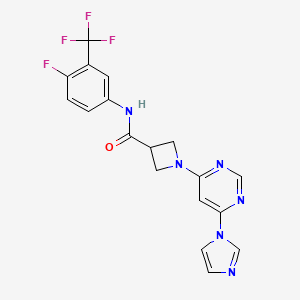

![molecular formula C16H13F2N3OS B2492748 N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide CAS No. 1607257-45-3](/img/structure/B2492748.png)

N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds with similar structural features often involves multicomponent reactions that allow for the efficient assembly of complex molecules from simpler precursors. For example, the synthesis of similar compounds has been achieved through reactions involving aldehydes, malononitrile, and various nucleophiles in water, utilizing triethylamine as a base at room temperature. These methods highlight the versatility and adaptability of synthetic strategies in constructing molecules with intricate architectures (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide can be elucidated through various spectroscopic and crystallographic techniques. Studies have shown that crystal structure determination via single-crystal X-ray diffraction analysis is instrumental in understanding the molecular geometry, confirming the regiochemistry of the synthesized compounds, and revealing the presence of intermolecular interactions that stabilize the crystal structure (Xue Si, 2009).

科学的研究の応用

Synthetic Methods and Applications A novel approach to synthesizing benzonitriles involves electrophilic cyanation of aryl and heteroaryl bromides, demonstrating the utility of related cyanation reagents in producing pharmaceutical intermediates (Anbarasan et al., 2011). This method's significance lies in its ability to cyanate electronically diverse and sterically demanding substrates, showcasing the versatility of cyanation techniques in synthesizing complex molecules.

Chemoselective Synthesis Techniques The palladium-promoted synthesis of hydroxy-substituted benzo[b]carbazoloquinone cyanamides highlights a chemoselective approach to molecular synthesis, with pyridine hydrochloride enabling the selective cleavage of a methyl ether in the presence of an N-cyano group (Knölker & O'sullivan, 1994). This process underscores the importance of selective synthetic strategies in creating compounds with potential applications in materials science and pharmacology.

Catalysis and Green Chemistry The development of base-free transfer hydrogenation processes using Cp*Ir(pyridinesulfonamide)Cl precatalysts is another area of application, indicating the role of these compounds in promoting sustainable and efficient catalytic reactions (Ruff et al., 2016). Such advancements in catalysis not only enhance the efficiency of chemical transformations but also contribute to the principles of green chemistry by minimizing the need for harmful reagents.

Molecular Docking and Drug Design In the field of drug discovery, the synthesis and molecular docking of novel pyridin-N-ethyl-N-methylbenzenesulfonamides against dihydrofolate reductase showcase the application of these compounds in designing new anticancer and antimicrobial agents (Debbabi et al., 2017). Through computational studies and biological evaluations, such research efforts illuminate the potential of these compounds in contributing to the development of new therapeutic options.

特性

IUPAC Name |

N-[cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS/c17-11-4-5-12(13(18)9-11)14(10-19)21-15(22)6-8-23-16-3-1-2-7-20-16/h1-5,7,9,14H,6,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVUPKQAEUYTSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2,4-difluorophenyl)methyl]-3-(pyridin-2-ylsulfanyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)

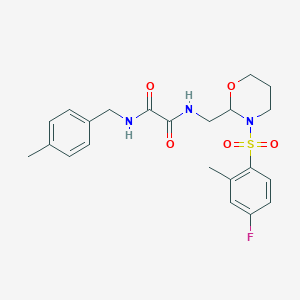

![N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2492680.png)

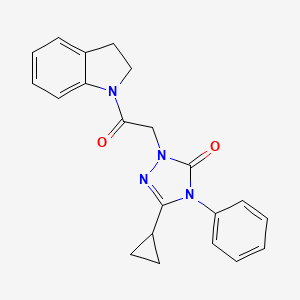

![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)

![N-butyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2492684.png)

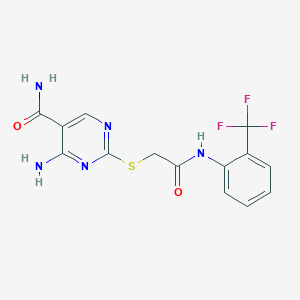

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2492688.png)